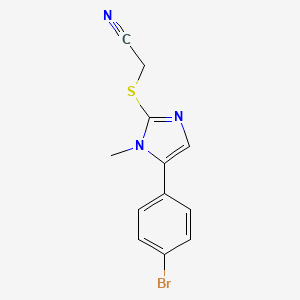

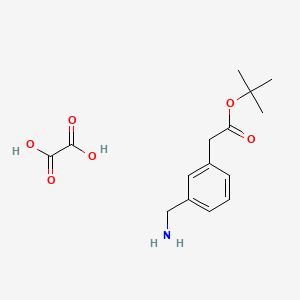

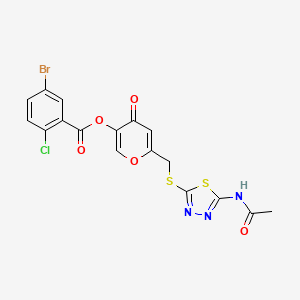

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tert-butyl compounds involves various strategies. For instance, the synthesis of tert-butyl 3-oxopent-4-ynoates involves the reaction of arylacetylenes with the acid chloride of tert-butyl 2-phenylmalonate, followed by activation with Ag(I) salts to induce cyclization . Another example is the synthesis of tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, which is a key intermediate in atorvastatin synthesis, using the Henry reaction followed by O-acetylation and reduction . These methods could potentially be adapted for the synthesis of "Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate."

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is often characterized using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography . These techniques allow for the determination of the molecular geometry, functional groups, and stereochemistry, which are crucial for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

Tert-butyl compounds can participate in a variety of chemical reactions. For example, tert-butyl acetothioacetate is used in synthesis reactions such as acylation, annulation, and cyclization . N-tert-butanesulfinyl imines are versatile intermediates for asymmetric synthesis, where the tert-butanesulfinyl group serves as an activating and chiral directing group . These reactions highlight the reactivity of tert-butyl groups in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For instance, the presence of tert-butyl groups can impart steric bulk, affecting the compound's reactivity and solubility. The thermal and crystallographic properties of tert-butyl compounds can be studied using thermal analysis and X-ray diffraction . Additionally, the stability of tert-butyl compounds, such as tert-butoxy cyclopropanone acetal, can be crucial for their use as intermediates in synthesis .

科学的研究の応用

Enantioselective Synthesis

One application involves the enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives, which are β-analogues of aromatic amino acids. These compounds can be prepared enantioselectively through electrophilic attack on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, utilizing tert-butyl bromoacetate and introducing nitrogen through the Curtius reaction (Arvanitis et al., 1998).

Asymmetric Hydrogenation

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate's derivatives are also employed in asymmetric hydrogenation reactions. Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have shown excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This is crucial for the efficient preparation of chiral pharmaceutical ingredients, demonstrating the ligand's utility in catalysis (Imamoto et al., 2012).

Spirocyclic Indoline Lactone Synthesis

The compound has been used in synthesizing spirocyclic indoline lactone, showcasing its role in creating complex molecular architectures. This involves base-promoted cyclization and subsequent reactions leading to high yields of the desired product as a single diastereomer (Hodges et al., 2004).

Magnetism in Rare-Earth Metal Compounds

In the field of materials science, the compound's derivatives have been utilized in synthesizing tetranuclear and pentanuclear compounds of rare-earth metals. These compounds are studied for their structural arrangements and magnetic properties, contributing to the understanding of magnetic interactions in complex systems (Yadav et al., 2015).

Asymmetric Synthesis of Amines

Moreover, N-tert-Butanesulfinyl imines, derived from tert-butyl compounds, serve as versatile intermediates for the asymmetric synthesis of amines. This methodology allows for the synthesis of a wide range of highly enantioenriched amines, highlighting the compound's significance in organic synthesis (Ellman et al., 2002).

特性

IUPAC Name |

tert-butyl 2-[3-(aminomethyl)phenyl]acetate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.C2H2O4/c1-13(2,3)16-12(15)8-10-5-4-6-11(7-10)9-14;3-1(4)2(5)6/h4-7H,8-9,14H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLRVYSXYBEIIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC(=CC=C1)CN.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(3-(aminomethyl)phenyl)acetate oxalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-N-(3,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2548085.png)

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2548087.png)

![3-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-1-methylquinoxalin-2(1H)-one](/img/structure/B2548088.png)

![N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide](/img/structure/B2548098.png)